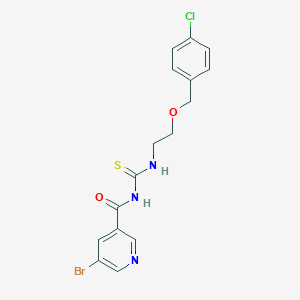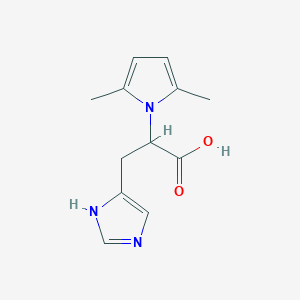
5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide, also known as BCTN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTN is a nicotinamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have described the synthesis and characterization of compounds related to "5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide." For example, the synthesis of 5-Bromo-nicotinonitrile through a series of reactions starting from 5-Bromo-nicotinic acid has been detailed, showcasing the compound's potential as an intermediate for further chemical transformations (Chen Qi-fan, 2010). Another study highlighted the synthesis and characterization of Cu(II) and Ni(II) complexes with certain 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives, indicating potential applications in coordination chemistry (G. Binzet, N. Külcü, U. Flörke, H. Arslan, 2009).
Biological Activities
Research into the biological activities of compounds structurally related to "5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide" has also been conducted. A notable study synthesized and evaluated a new series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives for antibacterial activity, with some compounds showing promising results against Gram-positive and Gram-negative bacteria (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008). Another study focused on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which showed significant herbicidal activity against various weed species, suggesting potential agricultural applications (Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021).
Mécanisme D'action
Target of Action
This compound is a synthetic organic compound that belongs to the nicotinamide family
Mode of Action
It is known that the compound contains a benzyl group, which can undergo various reactions . For instance, in the presence of N-bromosuccinimide (NBS), a succinimidyl radical can remove a hydrogen atom from the benzyl position, leading to the formation of a benzylic radical .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Propriétés
IUPAC Name |
5-bromo-N-[2-[(4-chlorophenyl)methoxy]ethylcarbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2S/c17-13-7-12(8-19-9-13)15(22)21-16(24)20-5-6-23-10-11-1-3-14(18)4-2-11/h1-4,7-9H,5-6,10H2,(H2,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVVKVICJKAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCNC(=S)NC(=O)C2=CC(=CN=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((2-((4-chlorobenzyl)oxy)ethyl)carbamothioyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B461948.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B461959.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461965.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461975.png)
![2-amino-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461986.png)

![N-(4-butan-2-ylphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B462079.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B462095.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B462099.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B462123.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B462150.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B462186.png)
![N-benzoyl-N'-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B462187.png)